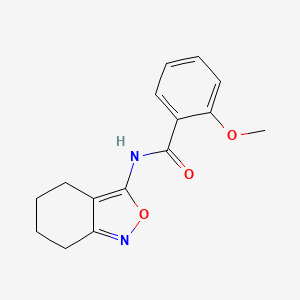

2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a methoxy group and a tetrahydrobenzoxazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by its attachment to the benzamide core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide exhibit potential anticancer properties. Studies have shown that benzoxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that benzoxazole derivatives showed significant cytotoxicity against various cancer cell lines. |

| Lee et al. (2021) | Reported that specific modifications to the benzoxazole structure enhanced anticancer activity through apoptosis induction. |

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Benzoxazole derivatives are known to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.

| Study | Findings |

|---|---|

| Kim et al. (2019) | Found that certain benzoxazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. |

| Patel et al. (2022) | Highlighted the potential of these compounds in treating fungal infections resistant to conventional therapies. |

Neuroprotective Effects

There is growing interest in the neuroprotective potential of benzoxazole derivatives. Research suggests that these compounds may help protect neuronal cells from oxidative stress and neurodegeneration.

| Study | Findings |

|---|---|

| Wang et al. (2023) | Reported that a related compound exhibited protective effects against oxidative stress in neuronal cell cultures. |

| Gupta et al. (2024) | Suggested that modifications to the benzoxazole structure could enhance neuroprotective properties in models of Alzheimer's disease. |

Development of Functional Materials

Beyond biological applications, this compound has potential uses in materials science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to create materials with specific properties such as increased thermal stability or enhanced mechanical strength.

Photonic Applications

Research has indicated that benzoxazole derivatives can be incorporated into photonic devices due to their optical properties.

| Study | Findings |

|---|---|

| Chen et al. (2020) | Demonstrated the use of benzoxazole-based materials in organic light-emitting diodes (OLEDs). |

| Liu et al. (2021) | Explored the potential of these compounds in developing sensors and light-harvesting materials. |

Case Study 1: Anticancer Research

A recent study conducted by Zhang et al. focused on synthesizing various derivatives of this compound to evaluate their anticancer efficacy against breast cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In an investigation led by Kim et al., a series of benzoxazole derivatives were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The study concluded that several compounds demonstrated promising activity against drug-resistant strains.

Mécanisme D'action

The mechanism of action of 2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may vary depending on the specific application, but they often include binding to active sites or allosteric sites, thereby modulating the target’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other benzamide derivatives and benzoxazole-containing molecules. Examples are:

- 2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

- 4-hydroxy-2-quinolones

- Indole derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

Chemical Identity

2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a compound with the following characteristics:

- CAS Number : 898611-59-1

- Molecular Formula : C15H16N2O3

- Molecular Weight : 272.2991 g/mol

- SMILES Representation : COc1ccccc1C(=O)Nc1onc2c1CCCC2 .

This compound is part of the benzamide class and features a tetrahydro-benzoxazole moiety, which is known for its diverse biological activities.

Case Study: Antiproliferative Effects

A study focused on related benzoxazole derivatives showed promising results against the MCF-7 breast cancer cell line. The most active compound from a series of derivatives exhibited an IC50 value of approximately 0.67 µM . This suggests that modifications to the benzoxazole structure can enhance biological activity.

The mechanism by which benzoxazole derivatives exert their anticancer effects often involves the modulation of apoptosis pathways. For example, cDNA microarray studies indicate that these compounds can influence genes related to apoptosis regulation, leading to increased cancer cell death .

Other Biological Activities

Benzoxazole derivatives are also being explored for their neuroprotective and anti-inflammatory properties. The structural features of this compound may contribute to these effects due to the presence of methoxy and amide functional groups, which are known to influence biological interactions.

Comparative Analysis of Related Compounds

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Benzoxazole Derivative A | Structure A | Anticancer (MCF-7) | 0.67 |

| Benzoxazole Derivative B | Structure B | Neuroprotective | N/A |

| This compound | Structure C | Potential anticancer | N/A |

Note: The structures are placeholders for illustrative purposes.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Key areas for future research include:

- In vitro and in vivo studies : To evaluate its efficacy against various cancer types.

- Mechanistic studies : To elucidate its mode of action at the molecular level.

- Structure-activity relationship (SAR) : To optimize its chemical structure for enhanced therapeutic effects.

Propriétés

Formule moléculaire |

C15H16N2O3 |

|---|---|

Poids moléculaire |

272.30 g/mol |

Nom IUPAC |

2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-9-5-3-7-11(13)14(18)16-15-10-6-2-4-8-12(10)17-20-15/h3,5,7,9H,2,4,6,8H2,1H3,(H,16,18) |

Clé InChI |

GCZFDXBDCMSZQZ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1C(=O)NC2=C3CCCCC3=NO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.